3-(1-(2,4-dimethoxybenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-[1-(2,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a piperidine ring, a triazolone moiety, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the triazolone moiety and the various substituents. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triazolone Moiety: This step often involves the use of hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions: The final steps involve introducing the 2,4-dimethoxybenzoyl and phenyl groups through substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of strong acids or bases as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various derivatives with modified functional groups or substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-[1-(2,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxybenzoyl)piperidine
- 4-(Piperidin-1-yl)pyridine derivatives
- 2-Amino-4-(1-piperidine)pyridine derivatives
Uniqueness
3-[1-(2,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C23H26N4O4 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
5-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C23H26N4O4/c1-25-23(29)27(17-7-5-4-6-8-17)21(24-25)16-11-13-26(14-12-16)22(28)19-10-9-18(30-2)15-20(19)31-3/h4-10,15-16H,11-14H2,1-3H3 |
InChI Key |
XTMYAGGMJDKXOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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